molecular formula C14H21ClN2O2 B6170956 N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride CAS No. 1588350-98-4

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride

Cat. No. B6170956
CAS RN: 1588350-98-4
M. Wt: 284.8
InChI Key:
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Description

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride, also known as PPCA-HCl, is an organic compound with a variety of applications in scientific research and lab experiments. PPCA-HCl is used for its unique biochemical and physiological effects and its advantages in lab experiments.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride works by binding to the neurotransmitter receptors in the brain, which helps to modulate the activity of the neurotransmitters. This binding action helps to regulate the activity of the neurons, which can lead to a variety of effects such as increased alertness, improved memory, and improved mood.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase alertness and improve memory, as well as to reduce anxiety and depression. It has also been shown to reduce inflammation and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also easy to synthesize and can be used in a variety of experiments. The main limitation of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is that it is a relatively new compound, so the full range of its effects is not yet known.

Future Directions

There are a variety of potential future directions for research on N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride. One potential direction is to further explore its biochemical and physiological effects, such as its effects on mood, memory, and inflammation. Another potential direction is to study its effects on other organs and systems, such as the cardiovascular system. Additionally, further research could be done to explore the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride, such as its potential use as a drug for treating depression and anxiety. Finally, further research could be done to explore the potential toxic effects of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride, as well as to explore ways to reduce its toxicity.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is synthesized from the reaction of the carboxylic acid of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide with hydrochloric acid. The reaction is performed using a two-step process. First, the carboxylic acid is dissolved in a solvent such as ethanol or methanol. The solution is then heated to a temperature of 80-90°C to dissolve any impurities. The second step involves the addition of hydrochloric acid to the solution, which causes the formation of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride has a variety of applications in scientific research. It is used as a substrate in enzyme assays and as a reagent in organic synthesis. It is also used to study the effects of drugs on the nervous system, as well as to study the biochemical and physiological effects of drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the amide, which is subsequently hydrolyzed to the carboxylic acid. The resulting acid is then reacted with 2-methoxy-5-methylphenylamine to form the target compound, which is then converted to the hydrochloride salt.", "Starting Materials": [ "2-methoxy-5-methylbenzoic acid", "thionyl chloride", "piperidine", "2-methoxy-5-methylphenylamine", "hydrochloric acid" ], "Reaction": [ "2-methoxy-5-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with piperidine to form the amide.", "The amide is hydrolyzed to the carboxylic acid using hydrochloric acid.", "The resulting acid is then reacted with 2-methoxy-5-methylphenylamine to form the target compound.", "The target compound is then converted to the hydrochloride salt using hydrochloric acid." ] }

CAS RN

1588350-98-4

Product Name

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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